
SAR405
Overview
Description
SAR405 is a first-in-class, selective, ATP-competitive inhibitor of the class III PI3K isoform Vps34 (PIK3C3), with an IC50 of 1.2 nM and a dissociation constant (Kd) of 1.5 nM . It specifically targets the ATP-binding cleft of Vps34, disrupting its catalytic activity and inhibiting autophagy initiation by preventing autophagosome formation . This compound also impairs vesicle trafficking from late endosomes to lysosomes, leading to accumulation of p62 and LC3B-II, markers of autophagic flux blockade . Its high selectivity (>10,000-fold specificity over class I/II PI3Ks and mTOR) makes it a valuable tool for studying autophagy and cancer biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAR405 involves several key steps, starting with the preparation of the core pyrimidopyrimidine structure. The synthetic route typically includes:
Formation of the pyrimidopyrimidine core: This is achieved through a series of condensation reactions involving appropriate precursors.
Functionalization: The core structure is then functionalized with various substituents, including a trifluoromethyl group, a morpholine ring, and a chloropyridine moiety.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Scalability: The process is scaled up using industrial reactors and continuous flow systems to produce large quantities of the compound.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SAR405 primarily undergoes reactions typical of kinase inhibitors, including:
Binding to kinase active sites: this compound binds to the ATP-binding site of PIK3C3, inhibiting its kinase activity.
Inhibition of autophagy: By inhibiting PIK3C3, this compound disrupts the formation of autophagosomes, thereby inhibiting autophagy
Common Reagents and Conditions
The reactions involving this compound typically require:
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), acids, and bases for pH adjustment.
Major Products Formed
The primary product formed from reactions involving this compound is the inhibited form of PIK3C3, which leads to the disruption of autophagy and vesicle trafficking pathways .
Scientific Research Applications
SAR405 has been extensively studied for its applications in various fields:
Cancer Research: this compound has been used to study the role of autophagy in cancer cell survival and proliferation. .
Cardiotoxicity Studies: This compound has been investigated for its ability to alleviate doxorubicin-induced cardiotoxicity by inhibiting autophagy.
Neurodegenerative Diseases: Research has explored the potential of this compound in treating neurodegenerative diseases by modulating autophagy pathways.
Cell Biology: This compound is used as a tool to study vesicle trafficking and autophagy in various cellular models.
Mechanism of Action
SAR405 exerts its effects by selectively inhibiting the kinase activity of PIK3C3. This inhibition disrupts the formation of phosphatidylinositol 3-phosphate, a key lipid involved in the initiation of autophagy. By blocking this step, this compound prevents the formation of autophagosomes, thereby inhibiting the autophagy process. Additionally, this compound has been shown to synergize with MTOR inhibitors, enhancing their anticancer effects by further disrupting cellular survival pathways .
Comparison with Similar Compounds
Mechanism and Selectivity
The table below summarizes key differences between SAR405 and other autophagy inhibitors:
Functional and Clinical Comparisons
Autophagy Inhibition Efficacy
- This compound vs. 3-MA : this compound completely blocks LC3B-I/II conversion at 42 nM, while 3-MA requires micromolar concentrations and exhibits off-target PI3K class I inhibition .
- This compound vs. CQ: this compound inhibits early autophagy (preventing autophagosome formation), whereas CQ blocks late-stage degradation. In oral squamous cell carcinoma (OSCC), this compound combined with cisplatin reduced apoptosis compared to cisplatin alone, while CQ enhanced cell death . This highlights stage-dependent therapeutic outcomes.
Combination Therapies
- With JAK2 inhibitors: In JAK2V617F myeloproliferative neoplasms, this compound enhanced ruxolitinib efficacy by reducing erythroid colony formation by 60% compared to monotherapy .
- With chemotherapeutics : this compound combined with doxorubicin (DOX) mitigated DOX-induced cardiotoxicity by suppressing excessive autophagy, whereas 3-MA exacerbated cardiac damage .
Selectivity and Toxicity
- In aging models, this compound improved motor function in mice without significant toxicity, a feat unachieved by non-selective inhibitors like CQ .
Limitations and Context-Dependent Effects
- Tumor Microenvironment : this compound enhances NK cell tumoricidal activity but fails to block Aloperine (ALO)-induced NSCLC cell death, suggesting context-dependent mechanisms .
Biological Activity
SAR405 is a selective ATP-competitive inhibitor targeting the lipid kinase Vps34 (also known as PIK3C3), which plays a critical role in autophagy and vesicle trafficking. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit autophagy and affect lysosomal function.
This compound operates by binding to the ATP-binding cleft of Vps34, exhibiting a high binding affinity with a dissociation constant () of 1.5 nM. Its selectivity profile is notable, as it does not significantly inhibit class I and II PI3Ks or mTOR, making it a first-in-class Vps34 inhibitor. This selectivity allows researchers to explore the specific biological roles of Vps34 without interference from other kinases.
Inhibition of Autophagy
This compound has been shown to effectively inhibit autophagy, a cellular process crucial for maintaining homeostasis and responding to stress. In studies involving HeLa and H1299 cell lines, this compound treatment resulted in:
- Inhibition of LC3-II Conversion : this compound completely inhibited the conversion of LC3-I to LC3-II in starved cells, indicating a blockade in autophagosome formation (IC50 = 42 nM) .
- Impairment of Lysosomal Function : The compound disrupts lysosomal function, leading to an accumulation of swollen late endosomes and impaired maturation of cathepsin D .
Synergistic Effects with Other Agents
Research has demonstrated that this compound can enhance the efficacy of other cancer treatments. For instance:
- Combination with Everolimus : When used alongside everolimus (an mTOR inhibitor), this compound exhibited significant synergistic effects on reducing cell proliferation in renal tumor cells .
- Enhancement of Celecoxib-Induced Apoptosis : In osteosarcoma models, this compound increased the cytotoxic effects of celecoxib, leading to higher levels of apoptosis markers such as cleaved PARP and caspase 3 .
Case Studies
- Renal Cell Carcinoma : A study highlighted the effectiveness of this compound in inhibiting renal tumor cell proliferation when combined with everolimus. The combination therapy showed enhanced antiproliferative activity compared to single-agent treatments .
- Osteosarcoma : In osteosarcoma cell lines (143B and U2OS), this compound significantly improved the cytotoxicity of celecoxib, suggesting its role in enhancing apoptosis through autophagy inhibition .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Parameter | Value/Observation |
---|---|
Target | Vps34 (PIK3C3) |
Binding Affinity () | 1.5 nM |
Inhibition of Autophagy | Complete blockade at IC50 = 42 nM |
Synergistic Agents | Everolimus, Celecoxib |
Cell Lines Tested | HeLa, H1299, 143B, U2OS |
Effects on Lysosomes | Impaired maturation of cathepsin D |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of SAR405 in autophagy regulation?
this compound is a selective ATP-competitive inhibitor of the class III PI3K isoform Vps34 (PIK3C3), with an IC50 of 1.2 nM and Kd of 1.5 nM. It binds uniquely within the ATP-binding cleft of Vps34, disrupting its kinase activity. This inhibition prevents phosphatidylinositol 3-phosphate (PtdIns3P) formation, essential for autophagosome biogenesis and vesicle trafficking from late endosomes to lysosomes. Methodologically, its activity is validated using GFP-FYVE-transfected HeLa cells, where this compound causes relocalization of GFP-FYVE, indicating PtdIns3P suppression .
Q. How can researchers experimentally assess this compound’s inhibitory activity in cellular models?
A standardized approach involves:
- Cell lines : GFP-FYVE-transfected HeLa or RKO colorectal cancer cells.
- Assay design : Treat cells with this compound (e.g., 1 μM for 2 hours), then quantify GFP-FYVE puncta via imaging cytometry to determine IC50 (27 nM in cellular assays).
- Validation : Western blotting for LC3-I/II conversion or p62 accumulation to confirm autophagy inhibition. For lysosomal dysfunction, measure Lamp1 localization or cathepsin D maturation .
Q. What controls are critical when testing this compound’s specificity in kinase inhibition studies?
- Selectivity panels : Test this compound against class I/II PI3Ks and mTOR at concentrations up to 10 μM to confirm lack of off-target effects (e.g., Akt phosphorylation in PC3 cells remains unaffected).
- Negative controls : Use this compound’s less active enantiomer (this compound R enantiomer) to distinguish target-specific effects.
- Orthogonal assays : Compare results from biochemical (e.g., recombinant Vps34 IC50 = 1 nM) and cellular assays (e.g., GFP-FYVE IC50 = 27 nM) to validate consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s reported IC50 values across different assays?
Discrepancies arise from assay conditions:
- Biochemical vs. cellular contexts : The IC50 in recombinant Vps34 assays (1 nM) differs from cellular models (27–42 nM) due to membrane permeability, ATP competition, or endogenous protein interactions.
- Methodological adjustments : Use kinetic binding assays (e.g., Koff = 3.03 × 10⁻³/s; t1/2 = 3.8 min) to assess target engagement duration. Combine with fluorescence polarization or thermal shift assays to quantify binding affinity under varying ATP concentrations .
Q. What strategies enhance the therapeutic synergy of this compound with mTOR inhibitors in cancer models?
- Dose optimization : Co-treatment with everolimus (mTOR inhibitor) and this compound (10 μM) in renal tumor cells shows synergistic anti-proliferative effects.
- Mechanistic validation : Assess lysosomal enlargement (via Lysotracker staining) and autophagic flux (LC3-II/p62 ratios) to confirm dual pathway inhibition.
- In vivo models : Use xenografts with combinatorial dosing (e.g., this compound 1 μM intra-BLA in mice) to evaluate tumor regression and survival .
Q. How does this compound’s inhibition of autophagy impact non-cancer models, such as neurodegenerative or cardiac studies?
- Neurodegeneration : In mice, this compound administration to the basolateral amygdala (BLA) impairs long-term fear memory consolidation by blocking GABAAR trafficking, validated via electrophysiology (reduced mIPSC frequency/amplitude) .
- Cardioprotection : In doxorubicin-induced cardiotoxicity (AIC) models, this compound (10 μM) combined with dexamethasone (DEX) attenuates myocardial injury by suppressing excessive autophagy (measured via Atg7 knockdown comparisons) .
Q. What experimental designs address this compound’s paradoxical effects on lysosomal function versus autophagic flux?
- Time-course studies : Treat cells with this compound for 16–24 hours to monitor lysosomal vacuolation (Lamp1-positive structures) versus autophagosome accumulation (LC3-II).
- Functional readouts : Measure cathepsin D maturation (immunoblotting) and lysosomal pH (LysoSensor probes) to distinguish impaired lysosomal activity from blocked autophagosome-lysosome fusion .
Q. How should researchers interpret conflicting data on this compound’s cytotoxicity in non-cancerous cells?
- Comparative toxicity profiling : Studies show this compound exhibits lower genotoxicity than 3-methyladenine (3-MA) in standard cell cultures. Use comet assays or γH2AX staining to quantify DNA damage.
- Context-dependent effects : In normal fibroblasts, this compound-induced autophagy inhibition promotes senescence, necessitating cell-type-specific viability assays (e.g., MTT, Annexin V) .
Q. Methodological Considerations
- Data reproducibility : Include batch-specific COA/SDS documentation for this compound, as purity (>99%) and solvent (DMSO stability) impact experimental outcomes .
- Ethical guidelines : Adhere to institutional protocols for in vivo studies, particularly in memory or fear-conditioning models, to ensure humane endpoints .
Properties
IUPAC Name |
(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQRCUBFSRAFI-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.